4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including benzofuran, benzothiazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzothiazole ring: This involves the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Construction of the pyrrolone core: This step often requires the use of a Michael addition followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Ketones, quinones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: Due to its complex structure, it can be used in the design of probes for biological studies.
Medicine
Industry
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dimethylamino group.
4-(1-benzofuran-2-carbonyl)-5-[4-(methylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4S/c1-16-8-13-20-23(14-16)37-29(30-20)32-25(17-9-11-19(12-10-17)31(2)3)24(27(34)28(32)35)26(33)22-15-18-6-4-5-7-21(18)36-22/h4-15,25,34H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNJPMCOWNIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC=C(C=C6)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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